molecular formula C7H8N2O2 B3099528 (2R,4S)-6,8-diazatricyclo[4.3.0.0^{2,4}]nonane-7,9-dione CAS No. 1354205-00-7

(2R,4S)-6,8-diazatricyclo[4.3.0.0^{2,4}]nonane-7,9-dione

Cat. No.: B3099528
CAS No.: 1354205-00-7
M. Wt: 152.15
InChI Key: YWTZCRGHXPWVCT-ZZKAVYKESA-N
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Description

(2R,4S)-6,8-diazatricyclo[4300^{2,4}]nonane-7,9-dione is a complex organic compound known for its unique tricyclic structure

Mechanism of Action

Target of Action

The primary target of (2R,4S)-6,8-diazatricyclo[4.3.0.0^{2,4}]nonane-7,9-dione is the Muscarinic Acetylcholine Receptor M3 . This receptor is a G protein-coupled receptor that plays a crucial role in the parasympathetic nervous system. It is involved in various physiological functions, including smooth muscle contraction, glandular secretion, and heart rate modulation.

Mode of Action

The compound interacts with the Muscarinic Acetylcholine Receptor M3, leading to a series of intracellular eventsThis change allows the receptor to interact with intracellular G proteins, initiating a cascade of downstream signaling events .

Biochemical Pathways

Upon activation of the Muscarinic Acetylcholine Receptor M3, several biochemical pathways are affected. These include the phospholipase C pathway, which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ions from intracellular stores, while DAG activates protein kinase C. These events lead to various downstream effects, including smooth muscle contraction and glandular secretion .

Result of Action

The activation of the Muscarinic Acetylcholine Receptor M3 by this compound can lead to various molecular and cellular effects. These include the contraction of smooth muscles, increased glandular secretion, and modulation of heart rate. These effects are primarily due to the increase in intracellular calcium levels and the activation of protein kinase C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-6,8-diazatricyclo[4.3.0.0^{2,4}]nonane-7,9-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under specific conditions to form the tricyclic core. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-6,8-diazatricyclo[4.3.0.0^{2,4}]nonane-7,9-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups into the molecule.

Scientific Research Applications

(2R,4S)-6,8-diazatricyclo[4.3.0.0^{2,4}]nonane-7,9-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R,4S)-6,8-diazatricyclo[4.3.0.0^{2,4}]nonane-7,9-dione include other tricyclic compounds with similar structural features. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the arrangement of its tricyclic core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(2R,4S)-6,8-diazatricyclo[4.3.0.02,4]nonane-7,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-6-5-4-1-3(4)2-9(5)7(11)8-6/h3-5H,1-2H2,(H,8,10,11)/t3-,4-,5?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTZCRGHXPWVCT-ZZKAVYKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C3C(=O)NC(=O)N3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]1C3C(=O)NC(=O)N3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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